2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol
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Overview
Description
2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol typically involves the condensation of 2-aminophenol with an aldehyde under specific reaction conditions. The process may include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and efficiency of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of halogen atoms.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents like ethanol or water are commonly used in these reactions.
Major Products: The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optical brighteners and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The anticancer activity could be attributed to its interaction with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds include:
Benzoxazole: A simpler structure with similar biological activities.
Benzimidazole: An analog with nitrogen replacing the oxygen atom.
Benzothiazole: An analog with sulfur replacing the oxygen atom.
Benzofuran: An analog without the nitrogen atom.
The uniqueness of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol lies in its specific functional groups and the combination of bromine and chlorine atoms, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C20H12BrClN2O3 |
---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]iminomethyl]-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C20H12BrClN2O3/c21-12-7-11(19(26)15(22)8-12)10-23-13-5-6-14(17(25)9-13)20-24-16-3-1-2-4-18(16)27-20/h1-10,25-26H |
InChI Key |
UNKUQRZSKPRJFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O)O |
Origin of Product |
United States |
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